Cas no 201788-90-1 (10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl-)

10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl- structure
201788-90-1 structure
Product Name:10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl-
CAS No:201788-90-1
MF:C20H26Cl2N2O
MW:381.339243412018
CID:240953
PubChem ID:16760284
Update Time:2025-04-19

10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl- Chemical and Physical Properties

Names and Identifiers

    • 10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl-
    • 10-DEBC HYDROCHLORIDE
    • 4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine,hydrochloride
    • 10-[4'-(N,N-DiethylaMino)butyl]-2-chlorophenoxazinehydrochloride
    • Akt Inhibitor X
    • 10-[4'-(n,n-diethylamino)butyl]-2-chlorophenoxazine hydrochloride
    • 4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride
    • Akt Inhibitor-X
    • CCG 206734
    • 10-DEBC (hydrochloride)
    • 10-(4'-(N-diethylamino)butyl)-2-chlorophenoxazine, HCl
    • 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1)
    • 10-DEBCHYDROCHLORIDE
    • 4-(2-chlorophenoxazin-10-yl)-N, N-diethylbutan-1-amine;hydrochloride
    • 10-[4'-(N,N-Diethylamino)butyl]-2-ch lorophenoxazine hydrochloride
    • AKOS024457166
    • 925681-41-0
    • CS-0019892
    • HY-100654
    • 4-(2-chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine hydrochloride
    • BIA78890
    • aktX
    • Akt Inhibitor (10-NCP)
    • DTXSID60587887
    • SCHEMBL1559590
    • CCG-206734
    • 201788-90-1
    • AKTi-X
    • DA-70662
    • GLXC-03582
    • CHEBI:231361
    • DA-49052
    • 10-NCP
    • Inchi: 1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H
    • InChI Key: SVKSJUIYYCQZEC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1O2)CCCCN(CC)CC.Cl

Computed Properties

  • Exact Mass: 380.14200
  • Monoisotopic Mass: 380.1422188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 377
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.7Ų

Experimental Properties

  • Boiling Point: 490.9°Cat760mmHg
  • Flash Point: 250.7°C
  • PSA: 15.71000
  • LogP: 6.57280

10H-Phenoxazine-10-butanamine,2-chloro-N,N-diethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-203459-10 mg
10-DEBC hydrochloride,
201788-90-1 ≥99 %
10mg
¥970.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-203459A-50 mg
10-DEBC hydrochloride,
201788-90-1 ≥99 %
50mg
¥4,122.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-203459-10mg
10-DEBC hydrochloride,
201788-90-1 ≥99 %
10mg
¥970.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-203459A-50mg
10-DEBC hydrochloride,
201788-90-1 ≥99 %
50mg
¥4122.00 2023-09-05
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.